molecular formula C13H12N2O B14918999 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B14918999
M. Wt: 212.25 g/mol
InChI Key: VOPVGOUMSWJEIQ-UHFFFAOYSA-N
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Description

2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydrobenzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one typically involves multicomponent reactions. One common method is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions, such as the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the careful selection of solvents, reagents, and catalysts to ensure high yield and purity. The process may also involve continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism of action of 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-phenyl-1,5,6,7-tetrahydrobenzimidazol-4-one

InChI

InChI=1S/C13H12N2O/c16-11-8-4-7-10-12(11)15-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)

InChI Key

VOPVGOUMSWJEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2)C3=CC=CC=C3

Origin of Product

United States

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